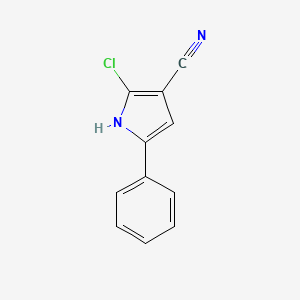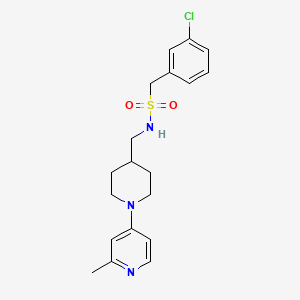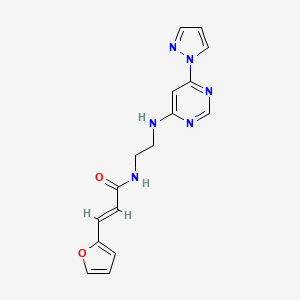
2-cloro-5-fenil-1H-pirrol-3-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile” is a chemical compound with the molecular formula C11H7ClN2 . It is a yellow to brown solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, 2-fluoro acetophenone can be reacted with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone. This intermediate can then be reacted with malononitrile to obtain 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile. This compound can then be cyclized in a hydrogen chloride-ethyl acetate solution to obtain 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Finally, catalytic dechlorination and hydrogenation reduction can be carried out to obtain the final product .
Molecular Structure Analysis
The molecular structure of “2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile” consists of a pyrrole ring substituted with a phenyl group at the 5-position, a chlorine atom at the 2-position, and a carbonitrile group at the 3-position . The InChI code for this compound is 1S/C11H7ClN2/c12-11-9(7-13)6-10(14-11)8-4-2-1-3-5-8/h1-6,14H .
Physical And Chemical Properties Analysis
“2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile” has a molecular weight of 202.64 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are both 202.0297759 g/mol . It has a topological polar surface area of 39.6 Ų .
Aplicaciones Científicas De Investigación
Química Medicinal y Desarrollo de Fármacos
- Aplicaciones Potenciales:
- Impureza de Vonoprazan: El compuesto es una impureza que se encuentra en el vonoprazan, un inhibidor de la bomba de protones utilizado para tratar los trastornos gastrointestinales relacionados con el ácido. Los investigadores pueden estudiar su impacto en la eficacia, el metabolismo y la seguridad del fármaco .
Química Computacional y Modelado Molecular
En resumen, el 2-cloro-5-fenil-1H-pirrol-3-carbonitrilo ofrece vías interesantes para la investigación en múltiples disciplinas. Los investigadores pueden explorar su potencial medicinal, versatilidad sintética e implicaciones ambientales. Recuerde consultar la literatura relevante y los datos experimentales para obtener información más detallada . Si necesita más información o tiene alguna otra pregunta, no dude en preguntar. 😊
Mecanismo De Acción
2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile has been studied for its potential mechanism of action in biological systems. It has been proposed that 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been suggested that 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile may act as an agonist of certain G-protein coupled receptors, which are involved in signal transduction pathways in cells.
Biochemical and Physiological Effects
2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile has been studied for its potential biochemical and physiological effects. It has been proposed that 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been suggested that 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile may act as an agonist of certain G-protein coupled receptors, which are involved in signal transduction pathways in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It also has a relatively low toxicity and is stable in aqueous solutions. However, 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile also has some limitations for laboratory experiments. It has a relatively low solubility in water and is not very soluble in organic solvents.
Direcciones Futuras
2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile has a wide range of potential applications in scientific research. It has been studied for its potential applications in drug discovery and development, as well as its potential biochemical and physiological effects. Future research could focus on the development of new synthesis methods for 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile and the study of its potential applications in various biological systems. Additionally, further research could explore the potential therapeutic applications of 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile, such as its potential use as an anti-cancer agent. Finally, research could also focus on the development of new methods for the detection and quantification of 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile in biological systems.
Métodos De Síntesis
2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile can be synthesized from 2-chloro-5-phenylpyrrole (C5PP) and carbonitrile (CN). The synthesis method involves a two-step reaction involving the addition of CN to C5PP in an aqueous solution. The first step involves the addition of CN to C5PP to form 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile. The second step involves the hydrolysis of 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile to form C5PP and CN. The reaction is typically conducted in a basic medium to facilitate the hydrolysis of 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile.
Propiedades
IUPAC Name |
2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-11-9(7-13)6-10(14-11)8-4-2-1-3-5-8/h1-6,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEMWGQBJAUGHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(1-Piperidinyl)-3-pyridinyl]methanamine](/img/structure/B2385019.png)
![Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2385020.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2385023.png)
![tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate](/img/structure/B2385024.png)


![N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2385027.png)
![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2385029.png)


![N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385034.png)
